6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Descripción general

Descripción

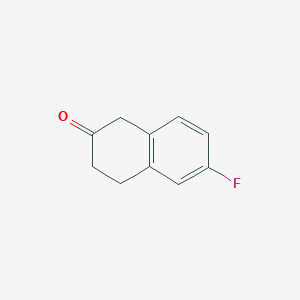

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a heterocyclic compound with a fused naphthalene ring system. It has a molecular weight of 164.18 . The IUPAC name for this compound is 6-fluoro-3,4-dihydro-2(1H)-naphthalenone .

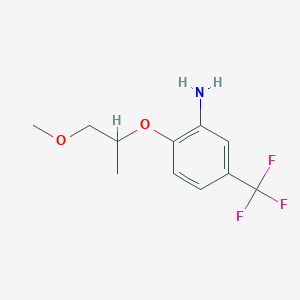

Molecular Structure Analysis

The InChI code for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 . The Canonical SMILES representation is C1CC2=C(CC1=O)C=CC(=C2)F . Physical And Chemical Properties Analysis

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a solid substance . It has a boiling point of 265.5°C at 760 mmHg . The compound has a topological polar surface area of 17.1 Ų . It has no rotatable bonds and does not act as a hydrogen bond donor . It can accept two hydrogen bonds .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Stereochemistry and Halofluorination Reactions : The stereochemistry of halofluorination reactions involving 1,2-dihydronaphthalene derivatives has been studied, revealing Markovnikov type regioselectivity and stereospecific anti addition. These findings are crucial for understanding the synthesis pathways of fluorinated naphthalene derivatives, including 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (Stavber & Zupan, 1979).

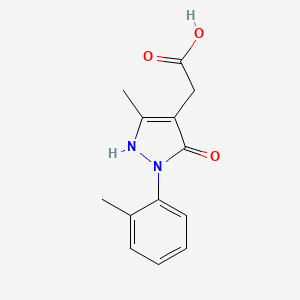

Regioselective Alpha-Phenylation : Research into the efficient regioselective alpha-phenylation of carbonyl compounds using organobismuth(V) compounds has expanded the toolkit for synthesizing fluorinated naphthalene derivatives. These methodologies highlight the versatility of fluorinated compounds in organic synthesis (Ooi, Goto, & Maruoka, 2003).

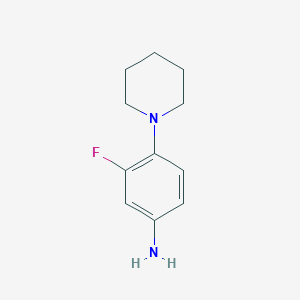

Pharmaceutical Research Applications

Bcl-2 Inhibitors : A series of 3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated for their anticancer activities, particularly as Bcl-2 inhibitors. This research underscores the potential of fluorinated naphthalene derivatives in the development of new anticancer agents (Wang et al., 2017).

Materials Science Applications

Liquid Crystal Materials : The design and synthesis of liquid crystal materials featuring a fluoro-substituted tetrahydronaphthalene structure have been explored. These compounds exhibit desirable properties for active matrix LCDs, showcasing the importance of fluorinated compounds in advanced materials design (Kusumoto et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOEISLPMFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951945 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

CAS RN |

29419-14-5 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)